molecular formula C17H21N3O2S B6526973 2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 869345-01-7

2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B6526973
CAS No.: 869345-01-7
M. Wt: 331.4 g/mol
InChI Key: YZNAHNJVWXNILS-UHFFFAOYSA-N
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Description

The compound 2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide features a 1H-imidazole core substituted at the 1-position with a 2-methylphenyl group and at the 2-position with a sulfanyl-acetamide moiety. The acetamide nitrogen is further functionalized with an oxolan-2-ylmethyl (tetrahydrofuran-derived) group.

For example:

  • Imidazole Core Formation: The 1-(2-methylphenyl)-1H-imidazole scaffold may be synthesized via cyclization reactions, such as the Debus-Radziszewski method, using glyoxal, ammonia, and 2-methylphenylamine derivatives .
  • Sulfanyl-Acetamide Linkage: The sulfanyl group at position 2 could be introduced via nucleophilic substitution or thiol-ene coupling. Similar compounds (e.g., ) utilize thiolation reactions between imidazole-2-thiols and activated acetamide intermediates .
  • Oxolan-2-ylmethyl Attachment: The oxolan group may be introduced through alkylation or reductive amination, as seen in the synthesis of N-[(oxolan-2-yl)methyl] derivatives in other contexts .

Potential Applications: The structural similarity to nitroimidazole antibiotics (e.g., metronidazole) and sulfanyl-acetamide derivatives (e.g., ) suggests possible antimicrobial or antiparasitic activity. However, the absence of a nitro group (critical for metronidazole’s anaerobic activity) may shift its mechanism toward non-nitro-dependent targets, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-[1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-13-5-2-3-7-15(13)20-9-8-18-17(20)23-12-16(21)19-11-14-6-4-10-22-14/h2-3,5,7-9,14H,4,6,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNAHNJVWXNILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN=C2SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds highlights key differences in substituents, synthesis, and biological activity:

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Reported Activity
Target Compound 1H-imidazole 2-methylphenyl, oxolan-2-ylmethyl ~363.4 (calculated) TDAE-mediated (inferred) Unknown (potential antibacterial)
Compound 3 () 5-nitroimidazole 4-phenylsulfonylmethyl, N-tosylbenzylimine ~460.5 TDAE with electrophile Antibacterial (C. difficile), antiparasitic
Fexinidazole () 5-nitroimidazole 4-methyl, sulfone 261.3 Reductive alkylation Antiparasitic (Trypanosoma)
Compound (C15H13ClN4O2S) 1H-imidazole 4-chlorophenyl, 5-methyloxazol-3-yl 348.8 Unspecified thiolation Unreported
N-Hydroxyacetamide () 1H-imidazole Phenyl, hydroxamic acid 249.3 Hydroxylamine coupling Unknown (chelating potential)

Key Observations :

Structural Variations: Nitroimidazole vs. Non-Nitroimidazole: The presence of a nitro group (e.g., fexinidazole) is critical for anaerobic antiparasitic activity via radical formation. Sulfonyl/Sulfanyl Linkers: The sulfanyl group in the target compound may enhance solubility and metal-binding capacity compared to sulfonyl derivatives (e.g., ).

Synthetic Strategies: TDAE-Mediated Reactions: Compounds like ’s derivatives utilize tetrakis(dimethylamino)ethylene (TDAE) to generate carbanions for selective substitutions. This method could be adapted for the target compound to introduce the oxolan group . Yield and Scalability: reports moderate yields (47% for compound 3), suggesting room for optimization in the target’s synthesis.

Biological Implications: Antibacterial Activity: The phenylsulfonylmethyl and tosyl groups in ’s compounds enhance activity against Clostridioides difficile, likely via sulfone-mediated electron withdrawal. The target’s oxolan group may improve pharmacokinetics (e.g., oral bioavailability) due to its polar nature . Antiparasitic Potential: While nitroimidazoles (e.g., fexinidazole) target DNA in parasites, the target’s acetamide-oxolan moiety could interact with enzymes or transporters in protozoans, warranting further study .

Physicochemical Properties: Solubility: The oxolan group in the target compound may increase water solubility compared to purely aromatic analogs (e.g., ’s 4-chlorophenyl derivative).

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